molecular formula C5H13ClN2 B11921634 Pyrrolidin-2-ylmethanamine hydrochloride

Pyrrolidin-2-ylmethanamine hydrochloride

Cat. No.: B11921634
M. Wt: 136.62 g/mol
InChI Key: DELRTTITBGHPRU-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylmethanamine hydrochloride (CAS 1427202-29-6) is a versatile pyrrolidine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged scaffold in the synthesis of biologically active compounds and is found in a wide range of therapeutic agents . This compound serves as a critical precursor for the stereoselective synthesis of various pharmaceutical candidates, leveraging the properties of the saturated pyrrolidine ring to contribute to a molecule's three-dimensional structure and pharmacophore . Researchers utilize such pyrrolidine derivatives in the development of compounds for diverse applications, as the pyrrolidine fragment is a common feature in alkaloids, amino acids like proline, and numerous drugs . As a hydrochloride salt, it offers enhanced stability and solubility for experimental handling. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

pyrrolidin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H

InChI Key

DELRTTITBGHPRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN.Cl

Origin of Product

United States

Synthetic Methodologies for Pyrrolidin 2 Ylmethanamine Hydrochloride and Its Analogues

Chemical Synthesis of the Pyrrolidine (B122466) Core Structure

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous strategies developed to achieve this five-membered heterocyclic system. mdpi.com These methods often leverage cyclization reactions or the modification of existing ring systems.

Cyclization Approaches from Acyclic Precursors

One of the most direct methods for forming the pyrrolidine ring is through the cyclization of linear, acyclic molecules. A classic and effective approach involves the reaction of primary amines with 1,4-dihaloalkanes. researchgate.netnih.gov This method, known as a cyclocondensation reaction, can be facilitated by microwave irradiation in an alkaline aqueous medium, offering a greener and more efficient synthetic route to various substituted pyrrolidines. nih.gov

Another powerful cyclization strategy involves the use of amide dianions. For instance, the reaction of amide dianions, generated from N-arylacetamides, with epibromohydrin (B142927) leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This approach is notable for its high yields and broad substrate compatibility. organic-chemistry.org

Table 1: Examples of Cyclization Approaches to Pyrrolidine Derivatives
Starting MaterialsReaction ConditionsProductKey Features
Primary amine and 1,4-dihaloalkaneMicrowave irradiation, alkaline aqueous mediumSubstituted pyrrolidineEfficient, one-pot synthesis. nih.gov
N-arylacetamide and epibromohydrinn-butyllithium in THF, -78°C to rt5-(hydroxymethyl)pyrrolidin-2-oneHigh yield and regioselectivity. organic-chemistry.org

N-Heterocyclization of Primary Amines with Diols

A highly efficient and environmentally benign method for synthesizing pyrrolidines is the N-heterocyclization of primary amines with diols. This reaction is often catalyzed by transition metal complexes, such as those containing iridium. organic-chemistry.orgacs.orgorganic-chemistry.org The process typically involves the reaction of a primary amine with a 1,4-diol, producing water as the only byproduct. organic-chemistry.org The use of a Cp*Ir complex has been shown to effectively catalyze this transformation, leading to good to excellent yields of various five-, six-, and seven-membered cyclic amines. acs.orgorganic-chemistry.org This method has also been successfully applied to the asymmetric synthesis of chiral piperidines. acs.org

Reduction of Pyrrolidine Derivatives (e.g., Pyrrolidin-2-carboxamide)

The reduction of functional groups within a pre-existing pyrrolidine ring is a common strategy to access a variety of derivatives. A prominent example is the reduction of amides, such as pyrrolidin-2-carboxamide, to the corresponding amines. masterorganicchemistry.comucalgary.ca Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. masterorganicchemistry.comjove.comchemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism, effectively converting the carbonyl group of the amide into a methylene (B1212753) group. jove.comyoutube.com This method is applicable to primary, secondary, and tertiary amides, yielding the respective amines. masterorganicchemistry.comjove.com Cyclic amides, known as lactams, can also be reduced to their corresponding cyclic amines using this approach. jove.com

Table 2: Reduction of Pyrrolidine-2-carboxamide
Starting MaterialReagentProductReaction Type
Pyrrolidin-2-carboxamideLithium Aluminum Hydride (LiAlH4)Pyrrolidin-2-ylmethanamine (B1209507)Amide Reduction. masterorganicchemistry.comucalgary.ca

Stereoselective Reduction of Dihydropyrroles

For the synthesis of chiral pyrrolidines, the stereoselective reduction of dihydropyrroles (also known as pyrrolines) is a valuable technique. nih.gov This can be achieved through catalytic hydrogenation, where the choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome. nih.gov The reduction of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with multiple new stereocenters with excellent diastereoselectivity. nih.gov Another approach involves the intramolecular cyclization of an alkene to a 2-pyrroline derivative, followed by hydrogenation to yield the pyrrolidine. mdpi.com

Introduction of the Aminomethyl Moiety

Once the pyrrolidine core is established, the next critical step in the synthesis of Pyrrolidin-2-ylmethanamine is the introduction of the aminomethyl group.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful for introducing the aminomethyl moiety. nih.govyoutube.comorganic-chemistry.org This process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. youtube.com

In the context of synthesizing 2-aminomethyl pyrrolidines, this strategy can be applied in a successive manner starting from diketones and anilines to produce N-aryl-substituted pyrrolidines. nih.gov An efficient method for synthesizing 1,2-diamines from aldehydes has been reported, which involves a proline-catalyzed asymmetric α-amination followed by reductive amination. fao.org This methodology has been successfully used to synthesize 2-aminomethyl pyrrolidines and piperidines in high yields and with good enantioselectivity. fao.org

Functional Group Transformations

Functional group transformations are pivotal in the synthesis of pyrrolidin-2-ylmethanamine and its derivatives, often starting from readily available precursors like proline. A common strategy involves the reduction of a carboxylic acid or its derivative at the C2 position of the pyrrolidine ring. For instance, (S)-pyrrolidine-2-carboxamide can be reduced to (S)-pyrrolidin-2-ylmethanamine using lithium aluminum hydride, a method that preserves the optical purity of the starting material. mdpi.com This amine can then undergo further reactions, such as acylation with acid chlorides, to yield a variety of analogues. mdpi.com

Another key transformation is the conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution. For example, a hydroxyethylpyrrolidine derivative can be chlorinated using thionyl chloride to produce a chloroethylpyrrolidine derivative, which serves as a precursor for various pharmaceutical agents. mdpi.com The table below summarizes some key functional group transformations used in the synthesis of pyrrolidine derivatives.

Starting MaterialReagent(s)ProductReference
(S)-pyrrolidine-2-carboxamideLithium aluminum hydride(S)-pyrrolidin-2-ylmethanamine mdpi.com
Hydroxyethylpyrrolidine derivativeThionyl chlorideChloroethylpyrrolidine derivative mdpi.com
N-carbamate-protected amino alcoholsOrthoestersPyrrolidines organic-chemistry.org
ω-azido carboxylic acidsTrifluoroacetic anhydride (B1165640) (Tf₂O)2-substituted pyrrolidines organic-chemistry.org

Control of Stereochemistry in Synthesis

The biological activity of pyrrolidine-containing compounds is often highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of synthetic routes is of paramount importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For instance, the Hayashi-Jørgensen catalyst has been successfully employed in the conjugate addition of aldehydes to nitro-olefins, leading to the formation of chiral γ-nitroaldehydes which can be further cyclized to spirocyclic pyrrolidines with high enantiomeric excess. thieme-connect.dethieme-connect.de

Copper-catalyzed reactions have also been utilized for the enantioselective synthesis of pyrrolidines. The use of chiral ligands, such as (R,R)-Phbox, in copper-catalyzed aminooxygenation of alkenes can lead to the formation of chiral pyrrolidine derivatives. nih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a diastereoselective method for synthesizing disubstituted pyrrolidines. The diastereoselectivity of this reaction is influenced by the substitution pattern of the starting alkene. For example, α-substituted 4-pentenyl sulfonamides predominantly yield 2,5-cis-pyrrolidines, while γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts. nih.gov

Another approach involves the reductive cyclization of γ-nitroaldehydes, which can be achieved using zinc metal. This transformation can proceed with high diastereoselectivity, providing access to various substituted pyrrolidines. thieme-connect.de

The "chiral pool" refers to the use of readily available, naturally occurring chiral molecules as starting materials for the synthesis of new chiral compounds. Proline and its derivatives, such as 4-hydroxyproline, are excellent chiral pool starting materials for the synthesis of pyrrolidine-containing drugs. researchgate.net The inherent chirality of proline is transferred to the final product, obviating the need for a separate enantioselective step.

A common strategy is the reduction of the carboxylic acid moiety of proline to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). researchgate.net The resulting (S)-prolinol is a versatile intermediate that can be used to synthesize a wide range of pyrrolidine derivatives. researchgate.net For example, a chiral spiranic aminochroman derivative has been synthesized from L-proline. nih.gov

The following table highlights some examples of drugs synthesized from proline and its derivatives:

Starting MaterialDrug/PrecursorTherapeutic UseReference
L-ProlineAvanafilErectile dysfunction researchgate.net
L-ProlineCaptoprilAntihypertensive mdpi.com
L-ProlineEnalaprilAntihypertensive mdpi.com
4-Hydroxy-L-prolineGrazoprevir precursorHepatitis C treatment mdpi.com

Optimization of Synthetic Routes

Optimizing synthetic routes is crucial for improving efficiency, reducing costs, and minimizing environmental impact.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. MCRs offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and simplified purification procedures. rsc.orgorientjchem.org

The [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes is a key multicomponent reaction used to synthesize a library of unique substituted pyrrolidines. enamine.net Microwave-assisted one-pot multicomponent synthesis has also been reported for the diastereoselective assembly of substituted pyrrolidinones. researchgate.net This method offers clean reaction profiles, easy work-up, and short reaction times. researchgate.net

Yield Optimization and Scalability

The economic viability and industrial applicability of any synthetic route are heavily dependent on its yield and scalability. For Pyrrolidin-2-ylmethanamine hydrochloride and its derivatives, research has focused on refining reaction conditions, exploring alternative reagents, and developing robust processes that can be translated from the laboratory to large-scale production.

A significant approach to synthesizing pyrrolidine-containing compounds involves the stereoselective synthesis from readily available precursors like L-proline. nih.govnih.gov One common method is the reduction of a proline derivative. For instance, the reduction of an enantiomerically pure N-acylprolinamide using an alkali metal borohydride, such as lithium borohydride or sodium borohydride activated with an acid, has been reported to produce optically active 1-substituted 2-(aminomethyl)pyrrolidines in high optical purity and yield. google.com

Biocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. The use of transaminases to convert ω-chloroketones into chiral 2-substituted pyrrolidines has demonstrated high enantiomeric excess (>99.5%) and analytical yields of up to 90%. nih.gov A notable example is the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, which was successfully scaled up to a 300 mg scale, achieving an 84% isolated yield. nih.gov This highlights the potential of enzymatic methods for scalable and efficient production.

Further optimization strategies involve the modification of reaction conditions and the use of different catalytic systems. For example, in the synthesis of spirocyclic pyrrolidines, minor modifications to reaction conditions, such as refluxing ketones and benzylamine (B48309) in toluene (B28343) with a Dean-Stark trap, have been explored to improve yields. nih.gov The development of multi-gram scale synthesis for dipeptide-like organocatalysts also underscores the efforts to ensure the scalability of related compounds. mdpi.com

The table below summarizes various synthetic approaches and their reported yields for Pyrrolidin-2-ylmethanamine analogues, illustrating the impact of different methodologies on the efficiency of the synthesis.

Starting MaterialReagents and ConditionsProductYieldReference
Enantiomerically pure N-acylprolinamideAlkali metal borohydride (e.g., LiBH4, NaBH4), Acid activatorOptically active 1-substituted 2-(aminomethyl)pyrrolidineHigh google.com
ω-chloroketonesTransaminasesChiral 2-substituted pyrrolidinesUp to 90% (analytical) nih.gov
(R)-4-chloro-1-(4-chlorophenyl)butan-1-oneTransaminase (ATA-117-Rd6)(R)-2-(p-chlorophenyl)pyrrolidine84% (isolated, 300 mg scale) nih.gov
Ketones, BenzylamineToluene, Dean-Stark trapSpirocyclic pyrrolidines- nih.gov

Another patented process for preparing 2-aminomethyl pyrrolidine starts from 2-pyrrolidone. This multi-step process involves the synthesis of an intermediate N-benzyl 2-nitromethylene pyrrolidine, which is then reduced to N-benzyl 2-aminomethyl pyrrolidine before the final product is obtained. This method is noted for producing high-purity product with a good yield from a readily available and low-cost starting material. google.com

The choice of solvent and catalyst also plays a crucial role in yield optimization. For instance, the derivatization of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) with aryl sulfonyl chloride is typically carried out in pyridine. researchgate.net The development of efficient analytical methods to determine enantiomeric purity is also essential for optimizing the synthesis of chiral compounds like (S)-(+)-2-(Aminomethyl)pyrrolidine. researchgate.net

Reactivity and Advanced Derivatization Strategies of Pyrrolidin 2 Ylmethanamine Hydrochloride

Amine Functional Group Reactivity

The presence of both a primary and a secondary amine in pyrrolidin-2-ylmethanamine (B1209507) allows for a range of reactions typical of these functional groups. The relative reactivity of the two amines is influenced by steric hindrance and electronic effects. The primary amine is generally more sterically accessible than the secondary amine within the pyrrolidine (B122466) ring.

Both amine groups in pyrrolidin-2-ylmethanamine are nucleophilic and can participate in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atoms can attack electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds.

The reaction of amines with halogenoalkanes is a classic example of nucleophilic substitution. researchgate.net The primary amine of pyrrolidin-2-ylmethanamine can react with a haloalkane to form a secondary amine, and the secondary amine of the pyrrolidine ring can react to form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

Aromatic nucleophilic substitution (SNAr) is another important reaction class. Pyrrolidine is known to react with electron-deficient aromatic rings, such as nitro-substituted thiophenes, through an addition-elimination mechanism. nih.gov It is expected that pyrrolidin-2-ylmethanamine would undergo similar reactions, with the pyrrolidine nitrogen acting as the nucleophile. The reaction proceeds through a zwitterionic intermediate, and the rate and feasibility of the reaction are influenced by the substituents on the aromatic ring. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions Involving Pyrrolidine Derivatives

Reactant 1 Reactant 2 Product Type Reference
Pyrrolidine 2-methoxy-3-X-5-nitrothiophene N-substituted thiophene nih.gov
Tryptamine (B22526) derivatives Trichloroacetimidate electrophiles Pyrroloindoline nih.gov
Halogenoalkane Ammonia Primary amine researchgate.net

Alkylation of the amine nitrogens in pyrrolidin-2-ylmethanamine can be achieved using various alkylating agents. The reaction of tryptamine derivatives with trichloroacetimidates, which serve as electrophilic alkylating agents, leads to the formation of pyrroloindolines through an alkylation/cyclization cascade. nih.gov This highlights a potential pathway for complex scaffold synthesis starting from related structures. O-alkylation has also been explored to impart aromaticity to 2-pyridone derivatives, enhancing their biological activity. nih.gov

Acylation of the amine groups is a common transformation, typically carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. A series of N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized to explore their structure-activity relationships as enzyme inhibitors. nih.gov The choice of the acyl group significantly influences the properties of the resulting amide. nih.gov In another example, the acylation of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide with acetyl and benzoyl chlorides has been studied. rsc.org

The reaction of pyrrolidin-2-ylmethanamine with aldehydes and ketones can lead to the formation of imines and enamines. The primary amine group is expected to react with a carbonyl compound to form an imine (a compound containing a C=N double bond), also known as a Schiff base. masterorganicchemistry.comlumenlearning.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.com The formation of imines is a reversible process. masterorganicchemistry.com

The secondary amine of the pyrrolidine ring can react with an aldehyde or ketone to form an enamine (an unsaturated amine). wikipedia.orgmakingmolecules.com This reaction also proceeds through a carbinolamine intermediate followed by dehydration. wikipedia.orgmsu.edu Pyrrolidine is a commonly used secondary amine for the synthesis of enamines from ketones. makingmolecules.commsu.edu Enamines are versatile synthetic intermediates due to their nucleophilic character at the α-carbon. masterorganicchemistry.com

Table 2: Comparison of Imine and Enamine Formation

Reactant Amine Carbonyl Compound Product Key Feature
Primary Amine (e.g., from pyrrolidin-2-ylmethanamine) Aldehyde or Ketone Imine C=N double bond
Secondary Amine (e.g., pyrrolidine ring) Aldehyde or Ketone Enamine C=C-N structure

The amine functional groups in pyrrolidin-2-ylmethanamine can undergo oxidation. The oxidation of amines can lead to a variety of products depending on the oxidizing agent and the substrate. For instance, the aerobic oxidation of amines to imines can be achieved using catalysts like ortho-naphthoquinone. organic-chemistry.org

Derivatives of pyrrolidin-2-ylmethanamine, such as imines formed from its primary amine, can be reduced. The reduction of an imine results in the formation of a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds. Pyrrolidin-2-carboxamide can be reduced with lithium aluminum hydride to yield pyrrolidin-2-ylmethanamine, preserving the optical purity. nih.gov

Pyrrolidine Ring Functionalization

Beyond the reactivity of the amine groups, the pyrrolidine ring itself can be functionalized. The synthesis of pyrrolidine-containing drugs often starts from functionalized pyrrolidine precursors like proline or 4-hydroxyproline. nih.gov The functionalization of a pre-existing pyrrolidine ring is a common strategy in medicinal chemistry. nih.gov For example, subjecting pyrrolidines to a mixture of hydrochloric acid, acetic acid, and acetic anhydride (B1165640) in an electrochemical cell can lead to stereoselective conversion to an α-acetoxy-β-chloro derivative, which can then be further substituted. organic-chemistry.org The development of new synthetic methods continues to provide novel ways to create substituted pyrrolidines, including the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines. mdpi.com These methods allow for the creation of a diverse range of pyrrolidine derivatives with potential applications in various fields. researchgate.netfrontiersin.orgnih.gov

Strategies for C-H Functionalization

The direct functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds on the pyrrolidine scaffold represents a powerful and atom-economical approach to creating structural diversity. acs.orgresearchgate.net Transition-metal catalysis, particularly with palladium, has emerged as a key tactic for activating C(sp³)–H bonds adjacent to the nitrogen atom in heterocyclic systems. nih.gov

Strategies for the C-H functionalization of the pyrrolidine ring often rely on directing groups to control regioselectivity. acs.org In the context of Pyrrolidin-2-ylmethanamine, both the ring nitrogen and the exocyclic primary amine can potentially serve as directing groups to guide the catalyst to specific C-H bonds. For instance, palladium-catalyzed C–H alkenylation of aliphatic amines can be directed to the γ-position (C-4) to generate highly functionalized pyrrolidines. thieme-connect.com The use of specific amino acid-derived ligands can influence the reaction pathway, making the C-H activation step reversible and promoting the formation of a five-membered palladacycle intermediate, which is crucial for this transformation. nih.govthieme-connect.com

Redox-neutral methods offer an alternative, environmentally friendly approach that avoids the need for metal catalysts or strong bases. rsc.org These reactions can proceed via the formation of an azomethine ylide or an iminium ion intermediate, which is then trapped by a nucleophile. rsc.orgacs.org For example, using o-benzoquinone as an internal oxidant allows for the regio- and diastereoselective functionalization of the secondary α-C–H bond (C-5) in 2-substituted pyrrolidines. acs.org

The table below summarizes various catalytic systems that have been successfully applied to the C-H functionalization of pyrrolidine cores.

Functionalization Type Catalyst/Reagent Directing Group/Strategy Position Key Findings
C-H Arylation Palladium (Pd)Amide directing groups (e.g., 8-aminoquinoline)C-4Enables arylation at an unactivated position with controlled regio- and stereoselectivity. acs.org
C-H Alkenylation Palladium (Pd) / Amino Acid LigandFree (NH)-amineC-4 (γ-position)Ligand renders C-H activation reversible, promoting the traditionally difficult alkenylation process. nih.govthieme-connect.com
C-H Amination Copper (Cu) / Tpx LigandN-FluoroamidesC-4Intramolecular amination proceeds via a Cu(I)/Cu(II) pathway. nih.gov
α-C-H Arylation Quinone Monoacetal / DABCO (base)Redox-neutral (iminium ion intermediate)C-2/C-5A metal-free, one-pot method for direct arylation at the α-position. rsc.org
C-H Insertion Rhodium (Rh) / Chiral AuxiliaryNitrene C-H insertionBenzylic positionsAsymmetric synthesis of enantiopure pyrrolidines via sequential C-H functionalizations. researchgate.net

Nitrogen Functionalization within the Pyrrolidine Ring

The secondary amine within the pyrrolidine ring of Pyrrolidin-2-ylmethanamine hydrochloride is a key site for derivatization, enabling the synthesis of N-substituted analogs. Before functionalization, the amine must be deprotonated from its hydrochloride salt form, typically by using a suitable base.

N-Alkylation is a fundamental transformation for modifying the pyrrolidine nitrogen. Standard methods involve reacting the free amine with alkyl halides (e.g., alkyl bromides) or dimethyl sulfate. researchgate.net The choice of base and solvent is critical; common systems include potassium carbonate (K2CO3) in dimethylformamide (DMF) or sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) for irreversible deprotonation. researchgate.net In some cases, microwave-assisted synthesis can accelerate the reaction and improve yields. researchgate.net Reductive amination using 2,5-dimethoxytetrahydrofuran (B146720) (a succinaldehyde (B1195056) precursor) and a reducing agent like sodium borohydride (B1222165) offers a one-pot method to construct the N-substituted pyrrolidine ring around a primary amine. thieme-connect.com

N-Arylation introduces an aryl group onto the pyrrolidine nitrogen, a common motif in bioactive molecules. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. Tandem N-arylation/carboamination sequences have been developed where a primary γ-amino alkene first undergoes N-arylation with an aryl bromide, followed by an intramolecular carboamination to form the N-aryl pyrrolidine ring. nih.gov

The table below compares different methods for the nitrogen functionalization of pyrrolidines.

Functionalization Type Reagents Base/Catalyst Key Features
N-Alkylation Alkyl HalidesK2CO3, NaH, TriethylamineStandard, versatile method; base strength can be tuned. researchgate.net
Reductive Alkylation 2,5-Dimethoxytetrahydrofuran / NaBH4Acidic mediumOne-batch synthesis from a primary amine; insensitive to steric hindrance. thieme-connect.com
N-Arylation Aryl BromidesPd(0) Catalyst / BaseForms N-aryl pyrrolidines; can be performed in tandem with other reactions. nih.gov
N-Arylation Diketones / AnilinesIridium CatalystSuccessive reductive amination via transfer hydrogenation. nih.gov

Derivatization for Complex Molecular Architectures

The dual nucleophilicity of Pyrrolidin-2-ylmethanamine makes it an ideal precursor for synthesizing more complex, polycyclic molecules and conjugates.

Incorporation into Heterocyclic Scaffolds

Pyrrolidin-2-ylmethanamine can be used as a diamine synthon to construct larger heterocyclic systems. For example, the cyclocondensation of amines with aldehydes or other bifunctional electrophiles is a classic strategy for building heterocycles like pyrimidinones. asianpubs.org The reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with various nucleophiles has been shown to produce 2-(pyrrolidin-1-yl)pyrimidines, demonstrating the utility of pyrrolidine moieties in constructing substituted pyrimidine (B1678525) rings. osi.lv

Tandem reactions provide an efficient route to complex structures in a single pot. A copper-catalyzed three-component reaction involving a primary amine-tethered alkyne, a cyanide source (TMSCN), and an alkylating agent can produce α-cyano substituted pyrrolidines. nih.gov Similarly, platinum-catalyzed cascade reactions of N-protected alkynamines with alkenes or alkynes can generate complex bicyclic pyrrolidine derivatives. nih.gov The inherent reactivity of Pyrrolidin-2-ylmethanamine's two amine groups allows it to participate in such multicomponent or tandem sequences to build diverse heterocyclic scaffolds, including those found in drugs like Raclopride and Remoxypride. nih.govmdpi.com

Target Heterocycle Starting Materials Catalyst/Conditions Synthetic Strategy
Pyrrolidin-2-ones Donor-Acceptor Cyclopropanes, AnilinesLewis AcidRing-opening of cyclopropane (B1198618) followed by lactamization. mdpi.com
α-CN Pyrrolidines Amino-alkyne, TMSCN, Alkylating reagentCopper (CuBr)Three-component tandem amination/cyanation/alkylation. nih.gov
2-(Pyridin-2-yl) Pyrimidines Ethyl 6-carbamimidoylnicotinate, Benzyl 1,2,3-triazine-5-carboxylateK2CO3Inverse electron demand Diels-Alder reaction. mdpi.com
Bicyclic Pyrrolidines N-Boc-alkynamine, AllyltrimethylsilanePlatinum / Triflic AcidCascade cycloisomerization followed by nucleophilic addition. nih.gov

Formation of Conjugates and Adducts

Bioconjugation, the covalent linking of molecules, is essential for developing advanced therapeutics and diagnostics. nbinno.com The primary amine of Pyrrolidin-2-ylmethanamine provides a reactive handle for forming stable conjugates. This amine can readily react with electrophilic partners to form covalent bonds.

A common strategy involves the reaction with maleimide (B117702) derivatives. While maleimides are widely used for cysteine modification, they can also react with primary amines. nih.gov More advanced building blocks, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os), have been developed as alternatives to maleimides for protein modification, offering superior stability of the resulting thiol conjugates. nih.gov Pyrocinchonimides (Pci) represent another class of reagents that can conjugate to amine groups on proteins via an imide transfer mechanism. nih.gov These strategies highlight how the aminomethyl group of the title compound can be leveraged to attach it to larger molecules, including proteins, peptides, or functionalized linkers for applications in materials science and drug delivery. nbinno.comnih.gov

Conjugation Partner Reactive Group on Partner Resulting Linkage Application Area
Maleimide Derivatives Carbon-carbon double bondThio-ether (via Michael addition) or Amine adductBioconjugation, PEGylation. nih.gov
Pyrocinchonimides (Pci) Imide ringN-Substituted imideProtein modification, bioconjugation to surfaces. nih.gov
Activated Esters (e.g., NHS esters) N-Hydroxysuccinimide esterAmidePeptide synthesis, labeling.
5-Hydroxy-pyrrolones (5HP2Os) Pyrrolone ringThiol adductStable protein bioconjugation, multi-functionalization. nih.gov

Stereochemical Considerations in Derivatization

Pyrrolidin-2-ylmethanamine is a chiral molecule, with a stereocenter at the C-2 position of the ring. Preserving this stereochemical integrity during derivatization is paramount, as the biological activity of chiral molecules is often dependent on a single enantiomer.

Mitigation of Racemization during Functionalization

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant risk during chemical synthesis, particularly in reactions involving the α-carbon of an amine. nih.gov The activation of a protected amino acid during peptide bond formation, for example, can generate a racemizable intermediate. nih.govpeptide.com For pyrrolidine derivatives, reactions that proceed through an achiral intermediate, such as an enamine or an iminium ion formed by oxidation at the α-position, can lead to loss of stereochemical information. acs.org

Several strategies have been developed to suppress or mitigate racemization:

Use of Chiral Ligands and Reagents: In enantioselective deprotonation at the α-position, the use of a chiral ligand like (−)-sparteine in complex with s-butyllithium can generate a configurationally stable organolithium species. Subsequent transmetalation to a less reactive organozinc reagent allows for coupling reactions that proceed with high enantiomeric retention. researchgate.netorganic-chemistry.org

Low-Temperature Conditions: Performing reactions at reduced temperatures (e.g., -78 °C) can slow down the rate of epimerization, helping to preserve the stereochemistry of sensitive intermediates. researchgate.net

Racemization-Free Coupling Reagents: In peptide synthesis, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization during amide bond formation. peptide.com A variety of modern coupling reagents have been specifically designed to be "racemization-free." rsc.org

Controlled Reaction Conditions: In some cases, forcing reaction conditions can be used to deliberately cause epimerization to the thermodynamically more stable diastereomer, resulting in a single, predictable stereochemical outcome. nih.gov Microwave-enhanced synthesis, while efficient, can increase the risk of racemization, but this can often be controlled by lowering the temperature or using specific additives like collidine. nih.gov

Method Principle Example Application
Chiral Ligand-Mediated Deprotonation Formation of a configurationally stable organometallic intermediate.Enantioselective α-arylation of N-Boc-pyrrolidine using (-)-sparteine. researchgate.netorganic-chemistry.org
Low Temperature Reduces the rate of racemization of thermally labile intermediates.Reactions involving organolithium or other highly reactive species. researchgate.net
Additives in Coupling Reactions Suppresses the formation of racemizable oxazolone (B7731731) intermediates.Use of HOBt or HOAt in peptide synthesis. peptide.com
Backbone Protection Prevents hydrogen bonding that can facilitate racemization pathways.Use of Hmb or Dmb groups in solid-phase peptide synthesis. peptide.com
Controlled Epimerization Driving the reaction to the thermodynamically favored, single stereoisomer.Use of strong base (NaOH) to epimerize the alpha center to the more stable configuration. nih.gov

Diastereoselective Derivatization

The inherent chirality of this compound, available in both (R) and (S) enantiomeric forms, makes it a valuable chiral building block in asymmetric synthesis. Diastereoselective derivatization of this compound allows for the introduction of new stereogenic centers with a high degree of control over the relative stereochemistry of the final product. This is a crucial strategy in the synthesis of complex, biologically active molecules where specific stereoisomers exhibit desired therapeutic effects.

The primary amine and the secondary amine within the pyrrolidine ring offer two points for derivatization. The diastereoselectivity of these reactions is typically influenced by the existing stereocenter at the C2 position of the pyrrolidine ring. This stereocenter directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. The choice of reagents, solvents, and reaction conditions plays a critical role in maximizing the diastereomeric excess (d.e.).

One common approach to diastereoselective derivatization involves the acylation of the primary amine with a chiral carboxylic acid or its derivative. The resulting amide will have two chiral centers, and the stereochemical outcome of subsequent transformations can be influenced by both.

Another strategy involves the formation of an imine by reacting the primary amine with a carbonyl compound, followed by diastereoselective addition of a nucleophile to the imine C=N double bond. The stereocenter on the pyrrolidine ring biases the facial selectivity of the nucleophilic attack.

Furthermore, the secondary amine of the pyrrolidine ring can be derivatized, for instance, by N-alkylation or N-acylation, after suitable protection of the primary amine. Subsequent reactions at a different position of the molecule can then be influenced by the chiral environment of the substituted pyrrolidine ring.

Detailed Research Findings

Research in the diastereoselective derivatization of pyrrolidin-2-ylmethanamine and its analogs has led to the development of various synthetic methodologies. For instance, the use of (S)-(+)-2-(Aminomethyl)pyrrolidine as an organocatalyst in asymmetric transformations highlights its utility in inducing chirality. nih.gov It has been employed in the asymmetric α-fluorination of aldehydes, demonstrating its role in creating new stereocenters with high selectivity. nih.gov

In the synthesis of more complex heterocyclic structures, the diastereoselectivity can be exceptionally high. For example, a one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed to produce pyrrolopiperazine-2,6-diones with complete diastereoselectivity. nih.govnih.gov

The synthesis of substituted pyrrolidines through multicomponent reactions has also been shown to proceed with high diastereoselectivity. An asymmetric multicomponent reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent afforded highly substituted pyrrolidine derivatives as a single diastereomer. nih.gov

A copper-promoted intramolecular aminooxygenation of alkene substrates has been reported to yield 2,5-cis-pyrrolidines with excellent diastereoselectivity (d.r. >20:1). nih.gov While not starting directly from pyrrolidin-2-ylmethanamine, this illustrates a powerful method for creating stereochemically defined pyrrolidine rings.

The table below summarizes findings from various studies on the diastereoselective synthesis of pyrrolidine derivatives, showcasing the high levels of stereocontrol achievable.

Reactant(s)Reaction TypeProductDiastereomeric Ratio (d.r.)Reference
α-Substituted 4-pentenyl sulfonamidesCopper-promoted intramolecular aminooxygenation2,5-cis-disubstituted pyrrolidines>20:1 nih.gov
γ-Substituted 4-pentenyl sulfonamidesCopper-promoted intramolecular aminooxygenation2,3-trans-disubstituted pyrrolidinesca. 3:1 nih.gov
Optically active phenyldihydrofuran, N-tosyl imino ester, allyltrimethylsilaneAsymmetric multicomponent reactionHighly substituted pyrrolidineSingle diastereomer nih.gov
Ugi adducts from chiral α-aminoestersUgi/Nucleophilic substitution/N-acylationPyrrolopiperazine-2,6-dionesComplete diastereoselectivity nih.govnih.gov
Steroid and pyrrolidineCondensationPrecursor for Rocuronium bromideInversion of stereocenter capes.gov.brmdpi.com

Role as a Chiral Building Block

The pyrrolidine scaffold is a prevalent structural motif in a vast number of biologically active natural products and synthetic compounds. unibo.it As a derivative of proline, pyrrolidin-2-ylmethanamine is frequently employed as a chiral building block, a foundational molecule from which more complex, enantiomerically pure structures can be built. mdpi.comenamine.net The most common synthetic approach involves introducing a pre-formed, optically pure heterocycle like pyrrolidin-2-ylmethanamine into a larger molecule, which efficiently transfers the chirality of the building block to the final product. nih.gov

Pyrrolidin-2-ylmethanamine is a key intermediate in the multistep synthesis of several pharmaceutical compounds, where maintaining optical purity is paramount for therapeutic efficacy. nih.gov For instance, it is utilized in the production of Raclopride, a selective dopamine (B1211576) antagonist used in positron emission tomography (PET) studies. mdpi.comnih.gov The synthesis involves the reduction of either the (S)- or (R)-isomer of pyrrolidine-2-carboxamide with lithium aluminum hydride to yield the corresponding enantiomer of pyrrolidin-2-ylmethanamine, a process that proceeds while maintaining the original optical purity. mdpi.comnih.gov This amine is then reacted with other precursors to form the final drug. nih.gov A similar strategy employs pyrrolidin-2-ylmethanamine in the synthesis of the antipsychotic drug Remoxypride. nih.gov

Target CompoundRole of Pyrrolidin-2-ylmethanamineKey Synthetic StepSignificance
RacloprideChiral IntermediateReduction of pyrrolidine-2-carboxamide with LiAlH4. mdpi.comnih.govPreserves enantiomeric purity for selective dopamine antagonism. nih.gov
RemoxyprideChiral IntermediateReaction with a benzoic acid derivative. nih.govIntroduces the essential chiral pyrrolidine motif.

The inherent structure of the pyrrolidine ring makes it an important building block for constructing more elaborate and complex molecular architectures. unibo.it The pyrrolidine scaffold is a recurring feature in many drugs and natural products, and pyrrolidin-2-ylmethanamine provides a strategic starting point for their synthesis. researchgate.net Methodologies such as the [3+2] cycloaddition of azomethine ylides are powerful techniques for constructing substituted pyrrolidine rings with high stereoselectivity. While not directly starting from pyrrolidin-2-ylmethanamine, these methods highlight the importance of the pyrrolidine core in generating molecular complexity. More direct applications involve using pyrrolidine derivatives as foundational elements that are further elaborated into fused-ring systems and other complex polycyclic structures. nih.govthieme.de For example, the synthesis of antiviral drugs like Glecaprevir and Voxilaprevir starts from functionalized pyrrolidine precursors, demonstrating the role of this heterocycle in building intricate, multi-ring therapeutic agents. mdpi.com

Design and Application of Chiral Ligands

In asymmetric catalysis, the design of chiral ligands is crucial for controlling the stereochemical outcome of a reaction. nih.gov Pyrrolidin-2-ylmethanamine is an excellent precursor for a variety of chiral ligands because its two nitrogen atoms can coordinate to a metal center, and its stereocenter can effectively influence the metal's coordination sphere.

Pyrrolidin-2-ylmethanamine and its derivatives are used to synthesize carrier ligands for metal complexes, particularly for therapeutic applications. nih.gov The compound serves as a bidentate ligand, coordinating to a metal center through both the pyrrolidinyl nitrogen and the exocyclic primary amine nitrogen. This coordination forms a stable five-membered chelate ring. Novel synthetic pathways, often adapted from standard peptide chemistry, have been developed to produce the 2-aminomethylpyrrolidine (pyrr) ligand and its N-substituted derivatives for creating a series of metal complexes. nih.gov

Phosphoramidites have emerged as a highly versatile and privileged class of chiral ligands in asymmetric catalysis. nsf.gov Their modular nature allows for the creation of large libraries of ligands for rapid screening and optimization for specific catalytic reactions. The synthesis of phosphoramidite (B1245037) ligands typically involves the reaction of a chiral diol-derived chlorophosphite with a primary or secondary amine. nih.gov Pyrrolidin-2-ylmethanamine, as a chiral primary amine, can be incorporated into these ligand structures, creating P,N-ligands where the phosphorus and nitrogen atoms can coordinate to a metal. This modular approach allows for fine-tuning of both the steric and electronic properties of the ligand to achieve high enantioselectivity in various chemical transformations. nih.gov

Reactant 1Reactant 2Product TypeSignificance
Chiral Diol-derived ChlorophosphitePyrrolidin-2-ylmethanamineP,N-Phosphoramidite LigandCreates a modular, chiral ligand for asymmetric catalysis libraries. nih.gov

Researchers have synthesized and characterized a series of chiral platinum(II) complexes utilizing 2-aminomethylpyrrolidine and its derivatives as the primary ligand. nih.gov These complexes are of significant interest for their potential as antitumor agents. nih.gov In these structures, the 2-aminomethylpyrrolidine acts as a bidentate ligand, binding to the platinum(II) center. X-ray crystallography of one such complex, [PtCl₂(R-dimepyrr)] (where R-dimepyrr = N,N-dimethyl-2(R)-aminomethylpyrrolidine), revealed that the five-membered chelate ring formed by the ligand adopts an envelope conformation. nih.gov

Studies on the structure-activity relationship of these platinum complexes have shown that the substitution pattern on the nitrogen atoms of the ligand significantly impacts their biological activity. nih.gov For instance, the antitumor activity of platinum complexes with various leaving groups (e.g., dichloro, oxalato, 1,1-cyclobutanedicarboxylato) was found to decrease substantially with alkyl substitution on the exocyclic aminomethyl nitrogen. nih.gov

ComplexLigandKey FindingReference
[PtCl₂(R-dimepyrr)]N,N-dimethyl-2(R)-aminomethylpyrrolidineThe five-membered ligand ring has an envelope conformation. nih.gov nih.gov
2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II)2-aminomethylpyrrolidineExhibited the most potent antitumor activity among a series of tested complexes against Colon 26 carcinoma. nih.gov nih.gov
Various Pt(II) ComplexesN-alkylated 2-aminomethylpyrrolidine derivativesAlkyl substitution on the aminomethyl nitrogen decreased antitumor activity. nih.gov nih.gov

Organocatalysis

The pyrrolidine ring system is a privileged structure in organocatalysis, forming the backbone of some of the most successful and widely used catalysts. unibo.itmdpi.com Organocatalysts derived from this framework are known for their ability to activate substrates through the formation of transient iminium or enamine intermediates, effectively mimicking the function of natural enzymes.

Development of Chiral Bifunctional Organocatalysts

A key strategy in modern organocatalysis is the development of bifunctional catalysts that possess both a Lewis basic site, typically a secondary or tertiary amine, and a Brønsted acidic site, such as an amide, urea, or thiourea group. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction, leading to enhanced reactivity and stereocontrol. The synthesis of such catalysts often involves the chemical modification of the pyrrolidine scaffold. unibo.it For example, the parent compound (S)-proline, which is structurally analogous to pyrrolidin-2-ylmethanamine, has been successfully conjugated with chiral β-aminoalcohols to generate novel bifunctional prolinamide-based organocatalysts. unibo.it The synthetic routes to these complex catalysts typically involve derivatization of the pyrrolidine ring to introduce functional groups capable of engaging in precise hydrogen bonding and steric interactions within the transition state of the catalyzed reaction. unibo.itmdpi.com

Applications in Asymmetric Henry Reactions

The asymmetric Henry reaction, or nitroaldol reaction, is a cornerstone of carbon-carbon bond formation, yielding chiral β-nitro alcohols which are versatile precursors to a wide range of valuable compounds, including amino alcohols and α-hydroxy ketones. nih.gov Research has demonstrated that chiral copper(II) complexes derived from (S)-2-aminomethylpyrrolidine are highly effective catalysts for this transformation. nih.gov

A notable study explored the catalytic performance of a chiral copper complex synthesized from commercially available (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde. The investigation revealed that the reaction's outcome is highly dependent on the nature of the base and counter-anion employed, allowing for the selective formation of either the chiral nitroalcohol or the corresponding dehydrated product, β-nitrostyrene. nih.gov This level of control highlights the tunability of the catalytic system. Under optimized conditions, these catalysts have been shown to produce the desired products in high yields and with significant levels of enantioselectivity.

Table 1: Catalytic Performance of a (S)-2-Aminomethylpyrrolidine-Derived Copper(II) Complex in the Asymmetric Henry Reaction

Aldehyde Substrate Predominant Product Achieved Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde β-nitro alcohol up to 98 up to 77
Various Aromatic Aldehydes β-nitrostyrene up to 88 Not Applicable

Data sourced from a study on the catalytic capability of a chiral copper complex based on (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde. nih.gov

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction stands as a powerful and atom-economical method for the stereoselective synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Organocatalysts featuring the pyrrolidine scaffold have been at the forefront of advancements in this area. nih.govnih.gov Innovative catalyst design has led to the development of proline-based dipeptides and more complex hybrid molecules that merge a dipeptide unit with a 2-pyrrolidinone framework. nih.gov These catalysts have demonstrated remarkable efficacy in promoting asymmetric aldol reactions in a variety of solvents, including both organic and aqueous media. The underlying principle of their effectiveness lies in the creation of a highly organized, chiral microenvironment that directs the facial approach of the reacting partners through a network of hydrogen bonds and steric repulsions.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a fundamental transformation for the enantioselective construction of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated compound. Pyrrolidine-based organocatalysts have proven to be exceptionally effective in catalyzing this class of reactions. beilstein-journals.orgnih.govrsc.org

Recent research has focused on the synthesis of novel pyrrolidine-based organocatalysts bearing sterically demanding substituents at the C2 position of the pyrrolidine ring. These catalysts have been systematically evaluated in the Michael addition of various aldehydes to nitroolefins. beilstein-journals.orgnih.gov The results of these studies have been promising, with reports of high yields and enantioselectivities reaching up to 85% ee in the reaction between aldehydes and trans-β-nitrostyrene. beilstein-journals.org The stereochemical course of these reactions is intricately influenced by a combination of factors, including the precise architecture of the catalyst, the choice of solvent, and the reaction temperature.

Table 2: Performance of a Pyrrolidine-Based Organocatalyst in the Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene

Aldehyde Substrate Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee, %) of the Major syn-Adduct
3-Phenylpropionaldehyde up to 95:5 up to 85
Butyraldehyde up to 92:8 up to 84
Propanal up to 88:12 up to 82

Data compiled from studies on new pyrrolidine-based organocatalysts with bulky C2 substituents. beilstein-journals.orgnih.gov

Metal-Catalyzed Asymmetric Transformations

In addition to their role in organocatalysis, chiral ligands derived from pyrrolidin-2-ylmethanamine are of significant importance in the realm of transition metal-catalyzed asymmetric synthesis. When coordinated to a metal center, these ligands create a chiral pocket that effectively controls the stereochemical outcome of the catalyzed reaction, often leading to exceptionally high levels of enantioselectivity.

Asymmetric Hydrogenation of Imines and Olefins

Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for the synthesis of chiral molecules. nih.govnih.govresearchgate.netrsc.org The development of chiral ligands based on the pyrrolidine framework has been instrumental in the success of rhodium- and iridium-catalyzed asymmetric hydrogenations of both imines and olefins. nih.govnih.govresearchgate.netrsc.org

For example, the design and synthesis of chiral ferrocene-derived ligands incorporating a pyrrolidine substituent have led to highly effective catalysts for the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. These catalytic systems have achieved outstanding levels of enantioselectivity, with reported ee values exceeding 99.9%. nih.gov Although the specific ligands in this study were not explicitly synthesized from this compound, the core structural motif underscores the profound utility of the pyrrolidine unit in the construction of high-performance chiral ligands. Furthermore, iridium complexes bearing chiral P,N-ligands have demonstrated broad applicability in the asymmetric hydrogenation of olefins that lack a coordinating functional group. researchgate.net The design of such ligands is a continuous area of research, with efforts focused on the fine-tuning of their steric and electronic properties to maximize both catalytic activity and stereocontrol.

This compound: A Key Player in Catalysis and Chemical Synthesis

This compound, a chiral organic compound, has garnered significant attention in the fields of advanced catalysis and medicinal chemistry. Its rigid, five-membered ring structure and appended aminomethyl group provide a unique stereochemical environment, making it a valuable building block for creating highly selective catalysts and diverse chemical libraries. This article explores the specific applications of this compound and its derivatives in asymmetric catalysis and fragment-based drug discovery, focusing on its role in key chemical transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of pyrrolidin-2-ylmethanamine (B1209507) hydrochloride, offering insights into the chemical environment of each proton and carbon atom.

One-dimensional NMR provides fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum of pyrrolidin-2-ylmethanamine hydrochloride displays distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the aminomethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the hydrochloride salt form. Protons adjacent to the nitrogen atoms typically appear at lower fields (higher ppm values).

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. mdpi.comchemicalbook.com The chemical shifts of the carbon atoms are also influenced by their proximity to the nitrogen atoms. For instance, the carbons directly bonded to nitrogen (C2 and C5) are deshielded and resonate at a lower field compared to the other pyrrolidine ring carbons (C3 and C4). unipi.it The presence of rotational isomers around the C-N amide bond can sometimes lead to the appearance of multiple signals for a single carbon, complicating the spectrum. unipi.it

A representative, though not specific to the hydrochloride salt, dataset for pyrrolidine derivatives can offer general insights into expected chemical shifts. rsc.org

Table 1: Representative NMR Data for a Pyrrolidine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H 3.22 (bt) 76.1
C3-H 4.20 (dd) 78.9
C4-H 3.28 (dd) 66.5
C5-H 4.27 (m) 76.0
CH₂Ph 4.13, 3.58 (AB system) 67.1

Note: This is example data for a related compound and will differ for this compound. Data from a study on N-benzyl-5,6-O-isopropylidene-1,4-dideoxy-1,4-immino-D-glucitol. unipi.it

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the through-bond and through-space correlations within the molecule. researchgate.netnih.govweizmann.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.eduepfl.ch Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the pyrrolidine ring and the aminomethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.chyoutube.com HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. epfl.ch For instance, it can definitively link the proton at the C2 position with the C2 carbon atom.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. researchgate.netprinceton.edu For a chiral molecule like pyrrolidin-2-ylmethanamine, ROESY can help in determining the relative stereochemistry of the substituents on the pyrrolidine ring.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of an ion, which allows for the determination of the elemental composition of the molecule. researchgate.netsemanticscholar.org For this compound, HRMS can confirm the molecular formula by providing a mass measurement with a high degree of precision, typically to within a few parts per million (ppm). semanticscholar.org This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. semanticscholar.org

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is widely used for the analysis of complex mixtures and for quantitative studies. nih.govresearchgate.netmdpi.com In the context of this compound, LC-MS/MS can be used to:

Confirm the molecular weight of the compound.

Study its fragmentation pattern. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions (tandem mass spectrometry or MS/MS), it is possible to gain further structural information and confirm the identity of the compound. waters.com

Quantify the compound in various matrices.

The fragmentation of pyrrolidin-2-ylmethanamine would likely involve cleavage of the C-C bond between the pyrrolidine ring and the aminomethyl group, as well as fragmentation of the pyrrolidine ring itself.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

Various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are employed to ensure the chemical purity of the compound. nih.gov These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Since pyrrolidin-2-ylmethanamine is a chiral compound, existing as a pair of enantiomers, specific chiral chromatographic methods are required for their separation and for the determination of enantiomeric purity. Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for this purpose. The CSP interacts differently with each enantiomer, leading to their separation and allowing for the quantification of each in a mixture.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrrolidine
N-benzyl-5,6-O-isopropylidene-1,4-dideoxy-1,4-immino-D-glucitol
(R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride
2-methyl-4,4-diphenylpyrrolidine
2,2-diphenyl-4-penten-1-amine
γ-glutamyl-S-1-propenylcysteine
γ-glutamyl-S-2-propenylcysteine
N-Boc-L-serine-OH
N-Boc-L-proline-OH
L-proline methyl ester hydrochloride
N-Boc-L-serine-L-proline-OMe
N-Boc-L-proline-L-proline-OMe
Pyridoxine hydrochloride
Cyclizine hydrochloride
Meclizine hydrochloride
Aminopyralid

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Since the compound itself lacks a strong chromophore for UV detection, pre-column derivatization is often employed. For instance, derivatization with Boc anhydride (B1165640) can be used to introduce a UV-active moiety, allowing for accurate quantification and purity assessment. google.com A typical HPLC method might utilize a C18 or other suitable reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov The detection is commonly performed using a UV detector at a wavelength suitable for the derivatized compound. google.com Method development involves optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation of the main compound from any impurities. researchgate.net

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.05% Sulfuric Acid (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Injection Volume 1 µL

Note: This is an example; actual conditions may vary based on the specific application and instrumentation. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.govnih.gov These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). nih.gov For this compound, a UPLC method would provide enhanced separation efficiency, which is particularly valuable for resolving closely related impurities. nih.gov The fundamental principles of separation and detection in UPLC are similar to HPLC, often requiring derivatization for UV-Vis detection. The increased pressure tolerance of UPLC systems allows for higher flow rates, leading to shorter run times. nih.gov

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity

As Pyrrolidin-2-ylmethanamine possesses a chiral center, determining its enantiomeric purity is crucial, especially in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or cause adverse effects. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. The analysis typically involves derivatization of the amine to make it more volatile and amenable to GC separation. The derivatized enantiomers are then separated on a chiral stationary phase column. cat-online.com The mass spectrometer provides sensitive and selective detection, allowing for accurate quantification of each enantiomer. cat-online.com This method can reliably determine the presence of the undesired enantiomer, often down to levels of 0.1%. cat-online.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules and for elucidating their three-dimensional structure in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated. This map reveals the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. mdpi.com This information is invaluable for confirming the stereochemistry and understanding intermolecular interactions, such as hydrogen bonding, which influence the physical properties of the solid material. nih.govmdpi.com

Analytical Method Development and Validation for Chemical Purity and Identity

The development and validation of analytical methods are critical for ensuring the quality of this compound. These methods must be proven to be accurate, precise, specific, linear, and robust according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov

Impurity Profiling

Impurity profiling involves the identification and quantification of all potential impurities in the this compound substance. These impurities can arise from starting materials, by-products of the synthesis, or degradation products. nih.gov Techniques like HPLC and UPLC, often coupled with mass spectrometry (LC-MS), are employed to separate and identify these impurities. researchgate.netfda.gov A comprehensive impurity profile is essential for controlling the manufacturing process and ensuring the safety and efficacy of the final product. nih.gov

Table 2: Common Potential Impurities

Impurity Type Potential Origin
Starting Materials Incomplete reaction
By-products Side reactions during synthesis

Stability-Indicating Methods

A stability-indicating analytical method is one that can accurately quantify the active substance in the presence of its degradation products, which may form under various environmental conditions such as heat, light, humidity, and acidic or basic environments. nih.govnih.gov Forced degradation studies are conducted to intentionally degrade the substance and identify the resulting degradation products. nih.gov The analytical method, typically HPLC or UPLC, must then demonstrate the ability to separate the intact this compound from these degradation products. nih.gov This ensures that the method can reliably assess the stability of the compound over its shelf life. nih.gov

Computational Chemistry and Mechanistic Investigations

Theoretical Analysis of Molecular Structure and Conformation

The three-dimensional structure and conformational dynamics of pyrrolidin-2-ylmethanamine (B1209507) and its derivatives are crucial for understanding their reactivity and interactions. Computational methods such as molecular dynamics simulations and quantum chemical calculations provide valuable insights into these aspects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com These simulations can model the behavior of molecules over time, providing a dynamic picture of their conformational landscape. mdpi.comresearchgate.net

In the context of pyrrolidine (B122466) derivatives, MD simulations have been employed to investigate the stability of complexes formed between these molecules and biological targets. For instance, in a study of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were conducted for 100 nanoseconds. nih.govresearchgate.net These simulations, coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) studies, suggested that the synthesized compounds exhibited good binding affinity and could form stable complexes with the acetylcholinesterase enzyme. nih.govresearchgate.net Such studies highlight the utility of MD simulations in predicting the interaction and stability of pyrrolidine-containing compounds in biological systems. nih.govresearchgate.net

The application of advanced techniques like reinforcement learning in conjunction with MD simulations is also an emerging area. This approach can enhance the exploration of the conformational space, potentially revealing conformations that are not easily accessible through traditional MD simulations. arxiv.org

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.govmdpi.com DFT methods can predict various molecular properties, including optimized geometries, electronic properties, and energetic information. researchgate.net

For pyrrolidine derivatives, DFT calculations have been used to analyze the reactivity of related compounds. For example, a study on furan's inhibitory effect on Ziegler-Natta catalysts during polypropylene (B1209903) synthesis utilized DFT to analyze the condensed Fukui functions. mdpi.com This analysis helped in understanding the electron-donating tendency of furan (B31954) and the electron-accepting nature of the titanium-based catalyst, providing insights into their interaction. mdpi.com

Furthermore, DFT calculations are employed to study the electronic and structural properties of various heterocyclic compounds. In an investigation of oxazolo[4,5-b]pyridine (B1248351) derivatives, DFT with the B3LYP functional and 6-311G(d,p) basis set was used to obtain HOMO-LUMO orbital energies, molecular electrostatic potential (MEP), and other electronic parameters. rsc.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. rsc.org

Table 1: Computed Properties for Pyrrolidin-2-ylmethanamine

PropertyValueSource
Molecular Weight100.16 g/mol PubChem
Exact Mass100.100048391 DaPubChem
XLogP3-AA-0.6PubChem
Polar Surface Area38.1 ŲPubChem

This interactive table was created from data sourced from PubChem. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving pyrrolidin-2-ylmethanamine is essential for optimizing synthetic routes and controlling product outcomes. Computational studies play a significant role in this endeavor.

Transition State Analysis and Energy Landscapes

The study of transition states and energy landscapes provides a detailed picture of a reaction's progress, from reactants to products. nih.gov Computational methods can be used to locate transition state structures and calculate their energies, which are crucial for determining reaction rates and pathways.

For example, in the context of amyloidogenic sequences, the concept of energy landscapes helps to understand the transition from a disordered monomeric state to an assembly-competent state. nih.gov While not directly on pyrrolidin-2-ylmethanamine, this illustrates how the principles of energy landscapes can be applied to understand complex molecular transformations. nih.gov

Stereochemical Control Mechanisms

The stereochemistry of pyrrolidine derivatives is often critical to their function. The pyrrolidine ring is a common feature in many natural and synthetic compounds, and its substituted derivatives possess specific chemical and biological properties that are dependent on their stereochemistry. beilstein-journals.org The presence of substituents, such as fluorine, can significantly influence the conformational behavior of the pyrrolidine ring. beilstein-journals.org

In the synthesis of substituted pyrrolidines, achieving high levels of diastereoselectivity is a key challenge. For instance, in the copper(II)-promoted oxidative cyclization to form 2,5-disubstituted pyrrolidines, a high predominance of the cis substitution pattern has been observed. nih.gov This stereochemical outcome provides valuable insights into the reaction mechanism, suggesting a syn aminocupration step. nih.gov

The orientation of adjacent chiral substituents can also govern the conformation of amide groups attached to aromatic rings, leading to matched and mismatched pairs of isomers. nih.gov This principle of "stereochemical control" has been explored in the context of benzamides, where the stereochemistry of substituents dictates the conformational preferences of the molecule. nih.gov

Solvent Effects and Catalytic Cycle Modeling

The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. researchgate.netmdpi.com Solvents can influence the stability of reactants, transition states, and products, thereby altering the reaction pathway. researchgate.net For instance, the use of a mixed solvent system, such as N-methyl-2-pyrrolidone (NMP) with a small amount of ethylenediamine (B42938) (EDA), has been shown to have a synergistic effect on the extraction of coal, enhancing the extraction yield. researchgate.net

In the context of catalysis, understanding the catalytic cycle is fundamental to optimizing the reaction. While specific catalytic cycle modeling for pyrrolidin-2-ylmethanamine hydrochloride was not found in the provided search results, the synthesis of pyrrolidine derivatives often involves catalytic steps. For example, the synthesis of chiral pyrrolidines can be achieved through asymmetric catalysis, where the catalyst plays a crucial role in controlling the stereochemical outcome. mdpi.comwhiterose.ac.uk Modeling the interactions between the catalyst, substrate, and solvent would be essential for a complete understanding of such reactions.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a well-established practice in modern chemistry. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. researchgate.netcore.ac.uk These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds. nih.gov

For this compound, DFT calculations would typically be performed to optimize the molecule's geometry and then compute its spectroscopic properties. The choice of the DFT functional and basis set is crucial for obtaining accurate results. mdpi.com For instance, the B3LYP functional with a 6-311+G(d,p) basis set is a common choice for such calculations, having been used to interpret the spectra of related pyrrolidine derivatives. researchgate.net To enhance accuracy, especially in predicting chemical shifts, advanced methods like machine learning models trained on large experimental datasets are becoming increasingly prevalent. nih.govnih.gov These models can predict ¹H NMR chemical shifts with high accuracy, often with a mean absolute error of less than 0.10 ppm. nih.govnih.gov

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
NH3+~8.0-9.0br s
NH2+ (pyrrolidine ring)~9.5-10.5br s
CH (pyrrolidine ring, adjacent to CH2NH3+)~3.5-4.0m
CH2 (exocyclic)~3.0-3.5m
CH2 (pyrrolidine ring, various)~1.8-2.5m

Note: The chemical shifts presented in this table are hypothetical and are intended to illustrate the type of data obtained from computational predictions. Actual values would depend on the specific computational method and solvent model used.

Similarly, the vibrational frequencies for the infrared spectrum can be calculated. These calculations help in assigning the various absorption bands to specific molecular vibrations, such as N-H stretches, C-H stretches, and bending modes. biointerfaceresearch.com

Computational Studies of Chemical Interactionsmdpi.com

Computational chemistry is instrumental in studying the non-covalent interactions that govern the behavior of molecules in various environments. For this compound, understanding its interactions with metal ions and its hydrogen bonding characteristics is crucial for elucidating its potential applications.

The pyrrolidine and amine moieties in this compound suggest its potential to act as a ligand for metal ions. Computational methods can be used to predict the binding affinity of this ligand with various metals. These calculations typically involve optimizing the geometry of the metal-ligand complex and then calculating the binding energy. researchgate.net

The binding energy is often calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the metal ion. Various levels of theory can be employed, from molecular mechanics to high-level quantum mechanical methods. nih.gov For transition metal complexes, DFT is a common choice. researchgate.net The nature of the metal ion, its oxidation state, and the coordination environment all significantly influence the binding affinity. nih.gov Studies on related pyrrolidine derivatives have shown that they can form stable complexes with transition metals like Co(II), Ni(II), and Cu(II). researchgate.net

A hypothetical study on the binding of Pyrrolidin-2-ylmethanamine to a metal ion like Cu(II) would involve the steps and generate data as illustrated in the table below.

Illustrative Computational Workflow for Ligand-Metal Binding Affinity
StepDescriptionExample Output
1. Geometry OptimizationOptimize the structures of the free ligand and the metal-ligand complex using a suitable DFT functional and basis set.Optimized Cartesian coordinates, bond lengths, and angles.
2. Energy CalculationCalculate the single-point energies of the optimized structures.Electronic energies in Hartrees.
3. Binding Energy CalculationCompute the binding energy (ΔE) using the formula: ΔE = E_complex - (E_ligand + E_metal).Binding energy in kcal/mol or kJ/mol.
4. Solvation EffectsInclude the effects of a solvent using a continuum solvation model (e.g., PCM) to get a more realistic binding free energy.Solvation free energy contribution.

Hydrogen bonding plays a critical role in the structure and properties of this compound. The presence of the ammonium (B1175870) and protonated pyrrolidine groups makes it a potent hydrogen bond donor. Intramolecular and intermolecular hydrogen bonds can influence the conformation of the molecule and its packing in the solid state.

Computational techniques like Non-Covalent Interaction (NCI) analysis are powerful tools for visualizing and characterizing weak interactions. researchgate.netnih.govacs.org NCI plots can reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the topology of the electron density and characterize the nature of chemical bonds, including hydrogen bonds. smu.edu

In the context of this compound, computational studies would focus on the hydrogen bonds between the ammonium and protonated pyrrolidine hydrogens and the chloride anion, as well as with solvent molecules if in solution. nih.gov The strength and geometry of these hydrogen bonds can be quantified through these computational analyses. smu.edu Studies on similar protonated amines demonstrate the utility of these methods in understanding their interaction patterns. nih.govrsc.org

Data Management and Reproducibility in Computational Chemistry

The reliability and longevity of computational chemistry research are underpinned by robust data management and a commitment to reproducibility. As computational studies generate vast amounts of data, it is imperative to have systems in place for its organization, storage, and dissemination.

Effective data management ensures the integrity and accuracy of research findings. researchgate.net This includes documenting the computational methods, software versions, input files, and output data in a clear and consistent manner. researchgate.net The use of standardized data formats, such as XML or JSON, can facilitate data sharing and interoperability between different software platforms. nih.gov

Reproducibility is a cornerstone of the scientific method. researchgate.net In computational chemistry, this means that other researchers should be able to replicate the calculations and obtain the same results given the same input data and computational setup. researchgate.net To achieve this, researchers are encouraged to publish their input files, output files, and any custom scripts used in their analysis, often as supplementary information to their publications. nih.gov The adoption of open-source software and the use of platforms that automate and track computational workflows also contribute significantly to enhancing reproducibility. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Pyrrolidin-2-ylmethanamine hydrochloride in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For example, Cayman Chemical employs these techniques for batch-specific analytical certificates . Always cross-validate results with certified reference standards to ensure accuracy.

Q. How should this compound be stored to maintain stability in laboratory conditions?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Purity degradation under ambient conditions can be monitored via periodic HPLC analysis. Thermo Scientific protocols recommend desiccation to avoid hygroscopic effects, which may alter solubility and reactivity .

Q. What safety protocols are critical when handling this compound in vitro studies?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. First-aid measures for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical consultation if irritation persists. Cayman Chemical’s safety data sheets emphasize these protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature, or co-solvents). For example, phospholipase A2 (sPLA2) inhibition studies require strict control of calcium ion concentration and substrate specificity . Reproduce experiments using standardized buffers (e.g., Tris-HCl, pH 7.4) and validate findings with orthogonal assays (e.g., fluorescence-based activity assays vs. radiometric methods).

Q. What synthetic routes optimize yield and scalability for this compound derivatives?

  • Methodological Answer : Reductive amination of pyrrolidin-2-ylmethanamine precursors using sodium cyanoborohydride in methanol yields >85% under controlled pH (4–5). For chiral purity, employ asymmetric catalysis with BINAP ligands. Thermo Scientific’s synthesis of analogous chlorinated amines highlights the importance of inert atmospheres to prevent side reactions .

Q. How do structural modifications of this compound impact receptor binding affinity in neurological studies?

  • Methodological Answer : Introduce substituents at the pyrrolidine nitrogen (e.g., alkylation or acylation) and evaluate binding to dopamine or serotonin receptors via radioligand displacement assays. For instance, PubChem data on 2-Vinylaniline Hydrochloride demonstrates how electronic effects from substituents alter receptor interaction kinetics . Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes before experimental validation.

Q. What experimental strategies mitigate instability of this compound in aqueous solutions during pharmacokinetic studies?

  • Methodological Answer : Use lyophilization to prepare stable solid formulations. In solution, add stabilizing agents like cyclodextrins or antioxidants (e.g., ascorbic acid at 0.1% w/v). Monitor degradation products via LC-MS/MS over 24-hour intervals under physiological pH (7.4) and temperature (37°C) .

Notes on Contradictions in Literature

  • Example : Variability in reported IC₅₀ values for enzyme inhibition may stem from differences in enzyme sources (recombinant vs. native) or assay temperatures. Cross-reference studies using recombinant sPLA2 (human, type IIA) for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.